

Head-to-Head Comparison: MYX1715 and IMP-1088 in N-Myristoyltransferase Inhibition

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Compound of Interest

Compound Name: MYX1715

Cat. No.: B15603940

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A Detailed Analysis for Researchers and Drug Development Professionals

In the landscape of targeted therapies, N-myristoyltransferases (NMTs) have emerged as a compelling target for both antiviral and anticancer drug development. The covalent attachment of myristate to the N-terminus of proteins, a process catalyzed by NMTs, is crucial for the proper function and localization of numerous cellular and viral proteins. This guide provides a head-to-head comparison of two potent NMT inhibitors, **MYX1715** and IMP-1088, summarizing their biochemical potency, cellular activity, and mechanisms of action based on available experimental data.

Biochemical and Cellular Activity: A Quantitative Comparison

MYX1715 and IMP-1088 are both highly potent inhibitors of human N-myristoyltransferases (NMT1 and NMT2). While both compounds target the same enzymes, their primary areas of investigation and reported efficacies differ, with **MYX1715** being predominantly studied in the context of oncology and IMP-1088 in virology.

Parameter	MYX1715	IMP-1088
Target	N-Myristoyltransferase (NMT) [1][2][3]	Dual inhibitor of human N-myristoyltransferases NMT1 and NMT2[4][5][6][7]
Binding Affinity (Kd)	0.09 nM[1][3]	<210 pM for HsNMT1[4]
Inhibitory Concentration (IC50)	- LU2511 cells: 9 nM[1][3]- LU0884 cells: 44 nM[1][3]	<1 nM for HsNMT1 and HsNMT2[4][8][6]
Primary Therapeutic Area	Oncology (neuroblastoma, gastric cancer, B-cell lymphomas)[1][3][9]	Virology (rhinovirus, poliovirus, vaccinia virus, poxviruses, mammarenaviruses)[5][7][10]
Reported Cellular Effects	- Selectively kills senescent cancer cells[2]- Prevents tumor growth in xenograft models[2]- Reduces lung and liver fibrosis in mouse models[2]	- Blocks viral capsid assembly[4]- Prevents virus-induced cytopathic effect[4]- Generates non-infectious virions[10]

Mechanism of Action: Targeting a Key Cellular Process

Both **MYX1715** and IMP-1088 function by inhibiting N-myristoyltransferase, thereby preventing the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of target proteins. This inhibition disrupts the function of numerous proteins critical for cellular and viral processes.

In the context of cancer, NMT inhibition by **MYX1715** has been shown to be particularly effective against cancer cells that are reliant on N-myristoylated proteins for survival and proliferation.[11] This includes proteins involved in signaling pathways that drive tumor growth.[11][12] Furthermore, **MYX1715** has demonstrated a unique ability to selectively eliminate senescent cancer cells, which can contribute to tumor recurrence and resistance to therapy.[2][13] Myricx Bio is also developing NMT inhibitors as payloads for antibody-drug conjugates (ADCs), highlighting the potent cell-killing ability of this class of compounds.[1][3][9]

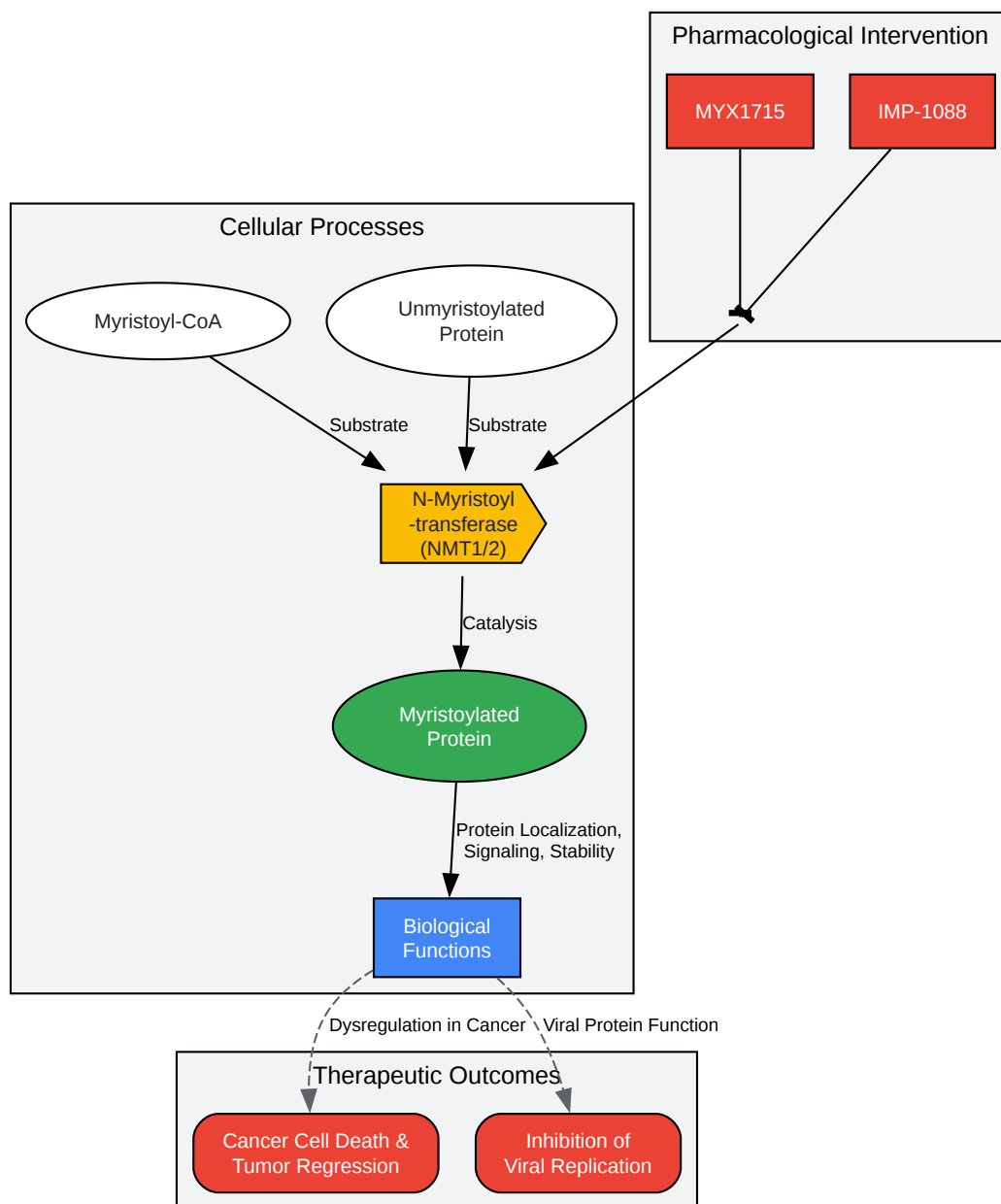
For viral infections, IMP-1088 prevents the N-myristoylation of viral structural proteins that are essential for the assembly of new virus particles.[4][5][8] For instance, in rhinoviruses, IMP-

1088 blocks the myristoylation of the capsid protein VP0, a critical step in the formation of a stable and infectious viral capsid.[4][8] Similarly, in vaccinia virus, IMP-1088 inhibits the myristoylation of the L1 protein, which is essential for viral entry into host cells, resulting in the production of non-infectious virions.[10][14] By targeting a host enzyme, IMP-1088 is thought to have a lower risk of inducing viral resistance.[5]

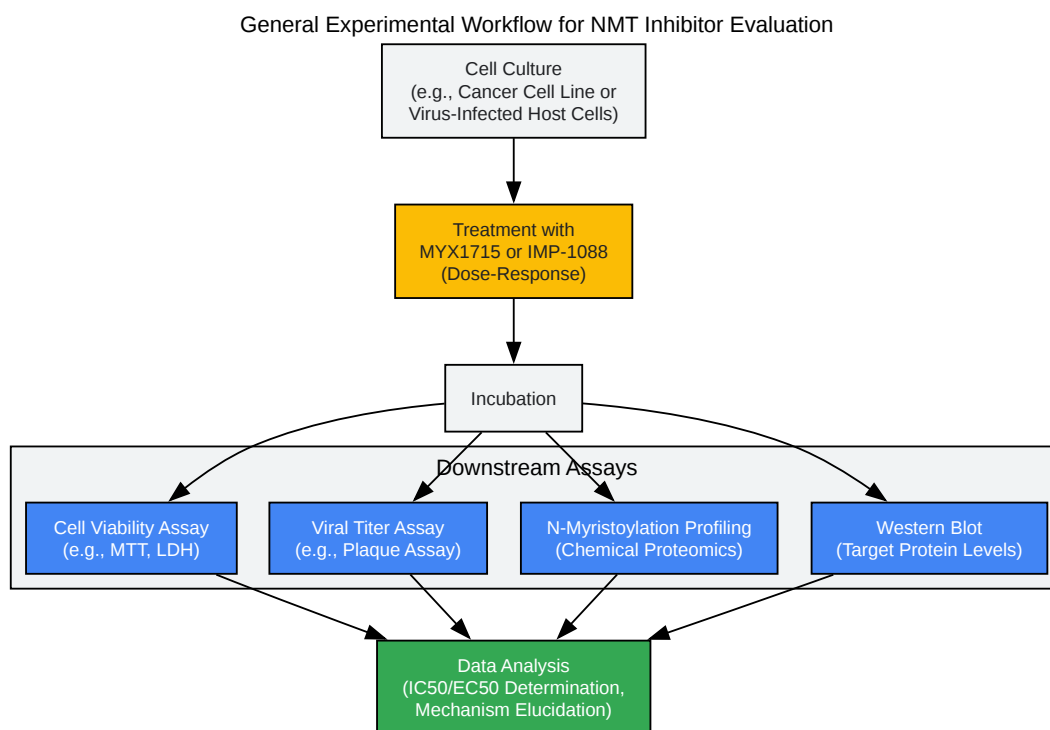
Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the NMT inhibition pathway and a general experimental workflow.

Mechanism of N-Myristoyltransferase Inhibition

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Caption: NMT Inhibition Pathway and Therapeutic Outcomes.



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Caption: Experimental Workflow for NMT Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols can be found in the cited literature. However, a general overview of the key assays used to characterize **MYX1715** and IMP-1088 is provided below.

1. N-Myristoyltransferase (NMT) Inhibition Assay (In Vitro)

- Objective: To determine the direct inhibitory activity of the compounds on purified NMT enzymes.
- General Procedure:
 - Recombinant human NMT1 and NMT2 are purified.
 - The enzyme is incubated with a peptide substrate (with an N-terminal glycine) and myristoyl-CoA in the presence of varying concentrations of the inhibitor (**MYX1715** or IMP-1088).
 - The extent of myristoylation is measured, often using a method that detects the incorporation of a labeled myristoyl group (e.g., radioactive or fluorescent).
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell Viability and Cytotoxicity Assays

- Objective: To assess the effect of the inhibitors on the viability of cancer cells or host cells for viral infection.
- General Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - The cells are treated with a range of concentrations of **MYX1715** or IMP-1088.
 - After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using assays such as MTT (measures metabolic activity), CellTiter-Glo (measures ATP levels), or LDH (measures lactate dehydrogenase release as an indicator of cytotoxicity).
 - IC₅₀ (for inhibition of proliferation) or CC₅₀ (for cytotoxicity) values are determined.

3. Viral Titer and Plaque Assays

- Objective: To quantify the amount of infectious virus produced in the presence of an inhibitor.

- General Procedure:
 - Host cells are infected with a specific virus (e.g., rhinovirus, vaccinia virus).
 - The infected cells are treated with different concentrations of IMP-1088.
 - After an incubation period that allows for viral replication, the supernatant or cell lysate containing the virus is collected.
 - Serial dilutions of the virus-containing sample are used to infect a fresh monolayer of host cells.
 - The cells are overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of the virus, leading to the formation of localized zones of cell death called plaques.
 - The plaques are stained and counted to determine the viral titer (plaque-forming units per milliliter).
 - The EC50 (50% effective concentration) for viral inhibition is calculated.

4. Quantitative Chemical Proteomics for N-Myristoylation Profiling

- Objective: To identify and quantify the N-myristoylated proteins in cells and assess the on-target effect of NMT inhibitors.
- General Procedure:
 - Cells are cultured in the presence of an alkyne-tagged myristic acid analog (e.g., YnMyr) and the NMT inhibitor.
 - The alkyne-tagged proteins are then labeled with a reporter tag (e.g., biotin) via a bio-orthogonal click chemistry reaction.
 - The biotin-tagged (myristoylated) proteins are enriched using streptavidin beads.
 - The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.

- This allows for a global view of the impact of the inhibitor on the myristoylated proteome.

Conclusion

Both **MYX1715** and IMP-1088 are potent and specific inhibitors of N-myristoyltransferase with significant therapeutic potential in their respective fields. While IMP-1088 has demonstrated broad-spectrum antiviral activity by disrupting viral assembly, **MYX1715** shows promise as an anticancer agent with a unique senolytic activity. The choice between these compounds for research or therapeutic development will depend on the specific application. Further head-to-head studies in the same experimental systems would be beneficial for a more direct comparison of their potency and pharmacological properties. The detailed experimental protocols and data presented in the literature provide a solid foundation for future investigations into this important class of enzyme inhibitors.

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